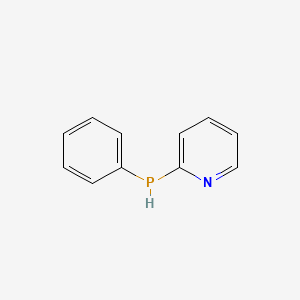

Pyridylphenylphosphine

Cat. No. B8515220

M. Wt: 187.18 g/mol

InChI Key: WMBHDEVGELKZPU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08969560B2

Procedure details

A solution of Cl2PPh (30 mL, 220 mmol) in Et2O (800 mL) in a 1 L Schlenk flask was cooled to −78° C. and a solution of HNEt2 (46 mL, 440 mmol) added through a dropping funnel over 30 min with stirring. The solution was allowed to rise to room temperature and stood overnight. The resulting yellow solution was cannula transferred into a clean Schlenk flask and the solvent removed under vacuum. To the solid residue was added ether (500 ml) and the mixture rapidly stirred for 1 hour and then stood overnight. The ether extracts were then combined and the dried under vacuum. This gave pale oil. The yellow oil was then dissolved in ether (500 ml) and a solution of LiPy {prepared by adding BrPy (21 mL, 220 mmol) to a solution of BuLi (88 mL of a 2.5 M solution in hexane) in Et2O (100 mL) dropwise over 30 min at −78° C., the solution was then stirred for 1 h} was added via a cannula over 30 min. The solution was allowed to reach room temperature and was then stirred overnight. This gave a pale brown suspension. HCl (110 mL of a 2 M solution in Et2O) was added over 20 mins with vigorous stirring, generating a large quantity of pale brown precipitate. Further HCl (110 mL of a 2 M solution in Et2O) was added. The suspension was then allowed to stand and the yellow solution cannula transferred into a clean Schlenk flask. The brown precipitate was washed again with THF (500 mL) and the washings combined before removing the THF under vacuum leaving a red/orange solid. The solid was then dissolved in THF (300 mL) then added to an ice cooled solution of magnesium powder (9 g) in THF (100 mL) over 30 mins with stirring. The solution was kept under ice cooling for a further 30 min, then allowed to rise to room temperature and stirring overnight. The solution was filtered to remove excess magnesium and quenched with water (100 mL, degassed with nitrogen gas for 20 minutes). The organic layer was then cannula transferred into a clean Schlenk flask and then dried under vacuum to give viscous orange oil, yield=15.1 g, 36%. 31P NMR (121 MHz, CDCl3) ä: −37.79 (d, JPH=222 Hz).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[P:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(Cl)Cl.[NH:10]([CH2:13][CH3:14])[CH2:11][CH3:12].[Li][CH2:16]CCC.Cl.[Mg]>CCOCC.CCCCCC.C1COCC1>[N:10]1[CH:13]=[CH:14][CH:16]=[CH:12][C:11]=1[PH:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

46 mL

|

|

Type

|

reactant

|

|

Smiles

|

N(CC)CC

|

Step Four

Step Five

Step Six

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred into a clean Schlenk flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the solid residue was added ether (500 ml)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture rapidly stirred for 1 hour

|

|

Duration

|

1 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

stood overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the dried under vacuum

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The yellow oil was then dissolved in ether (500 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a solution of LiPy {prepared

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution was then stirred for 1 h

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added via a cannula over 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to reach room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was then stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This gave a pale brown suspension

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the yellow solution cannula transferred into a clean Schlenk flask

|

WASH

|

Type

|

WASH

|

|

Details

|

The brown precipitate was washed again with THF (500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before removing the THF under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a red/orange solid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The solution was kept under ice cooling for a further 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solution was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove excess magnesium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with water (100 mL, degassed with nitrogen gas for 20 minutes)

|

|

Duration

|

20 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

cannula transferred into a clean Schlenk flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give viscous orange oil, yield=15.1 g, 36%

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |